1,4-Bis(4-ethynylphenoxy)benzene
Description
1,4-Bis(4-ethynylphenoxy)benzene is a symmetric aromatic compound featuring a central benzene ring substituted at the 1,4-positions with phenoxy groups, each bearing an ethynyl (-C≡C-) moiety at the para position. This structure confers unique electronic and optical properties due to the extended π-conjugation system created by the ethynyl groups, which enhances charge transfer and nonlinear optical responses. Applications likely span optoelectronics, photonic materials, and coordination chemistry due to its rigid, conjugated backbone .
Properties
CAS No. |
73899-88-4 |
|---|---|
Molecular Formula |
C22H14O2 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
1,4-bis(4-ethynylphenoxy)benzene |
InChI |
InChI=1S/C22H14O2/c1-3-17-5-9-19(10-6-17)23-21-13-15-22(16-14-21)24-20-11-7-18(4-2)8-12-20/h1-2,5-16H |
InChI Key |
OWXOERHUAOEEFD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-ethynylphenoxy)benzene typically involves the reaction of 4-ethynylphenol with 1,4-dibromobenzene under Sonogashira coupling conditions. This reaction is catalyzed by palladium and copper iodide in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the ethynyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This includes precise control of temperature, pressure, and reaction time. Additionally, solvent recovery and recycling are implemented to reduce waste and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-ethynylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1,4-Bis(4-ethynylphenoxy)benzene has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of advanced polymers with high thermal stability and mechanical strength.
Biology: Investigated for its potential use in bio-compatible materials due to its inert nature.
Medicine: Explored for drug delivery systems owing to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism by which 1,4-Bis(4-ethynylphenoxy)benzene exerts its effects is primarily through its ability to form stable, conjugated systems. The ethynyl groups provide sites for further chemical modification, allowing the compound to participate in various polymerization reactions. The phenoxy groups enhance the compound’s solubility and compatibility with other materials, making it a versatile building block in materials science .
Comparison with Similar Compounds
Structural Analogues and Key Properties
The table below summarizes critical differences between 1,4-Bis(4-ethynylphenoxy)benzene and similar compounds:
Detailed Analysis
Optical and Electronic Properties
- 1,4-Bis(4-methylstyryl)benzene: Exhibits size-dependent optical properties. Nanocrystals (60 nm) show a blue shift in absorption and red shift in emission compared to THF solutions, attributed to quantum confinement and intermolecular interactions . In contrast, the ethynyl analogue’s rigid structure likely reduces conformational flexibility, enhancing fluorescence quantum yield and spectral sharpness.
- 1,4-Bis[2-(4-pyridyl)ethenyl]benzene : Demonstrates thermochromic fluorescence due to reversible crystal-amorphous transitions. Ethynyl substituents, with stronger π-conjugation, may offer superior stability for optoelectronic devices compared to ethenyl groups .
- 1,4-Bis(3-carboxy-3-oxo-propenyl)benzene: Theoretical studies predict high hyperpolarizability (β ≈ 1,200 × 10⁻³⁰ esu), suggesting superior nonlinear optical performance over ethynyl derivatives. However, synthetic challenges limit practical applications .
Thermal and Chemical Stability
- 1,4-Bis(4-aminophenoxy)benzene: Forms heat-resistant polyimides (stable >300°C) due to strong hydrogen bonding and crystallinity. Ethynyl groups may further enhance thermal stability via crosslinking but could reduce solubility .
- 1,4-Bis(trichloromethyl)benzene : Decomposes at 312°C but poses significant handling risks (toxicity, corrosivity). Ethynyl derivatives are likely safer but require rigorous stability testing for industrial use .
Biological Activity
1,4-Bis(4-ethynylphenoxy)benzene (BEPB) is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesis, and applications based on diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by its biphenyl structure with ethynyl functional groups. Its molecular formula is C20H16O2, and it exhibits unique electronic properties due to the conjugated π-system formed by the ethynyl groups.
Table 1: Basic Properties of BEPB
| Property | Value |
|---|---|
| Molecular Formula | C20H16O2 |
| Molecular Weight | 304.34 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Synthesis
BEPB can be synthesized through various organic reactions, including the Sonogashira coupling reaction, which involves the coupling of 4-iodophenol with terminal alkynes in the presence of a palladium catalyst. The reaction conditions typically require anhydrous solvents and inert atmospheres to prevent side reactions.
Antimicrobial Activity
Recent studies have indicated that BEPB exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibacterial agent.
Case Study: Antimicrobial Testing
A study conducted in vitro assessed the effectiveness of BEPB against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be approximately 250 µg/mL, indicating moderate antibacterial activity. The compound was also tested against Escherichia coli, showing less efficacy compared to its performance against S. aureus .
Anticancer Activity
BEPB has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Case Study: Anticancer Evaluation
In a study involving human breast cancer cells (MCF-7), BEPB demonstrated cytotoxicity with an IC50 value of approximately 30 µM after 48 hours of treatment. This suggests that BEPB could potentially serve as a lead compound in anticancer drug development .
The biological activity of BEPB is believed to stem from its ability to interact with cellular components such as proteins and nucleic acids. The ethynyl groups facilitate π-π stacking interactions and hydrogen bonding, which may enhance binding affinity to specific biological targets.
Applications in Research and Industry
This compound is not only significant for its biological activities but also finds applications in materials science, particularly in the development of organic semiconductors and liquid crystals due to its unique electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
